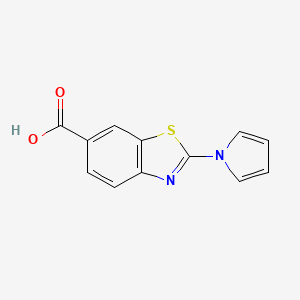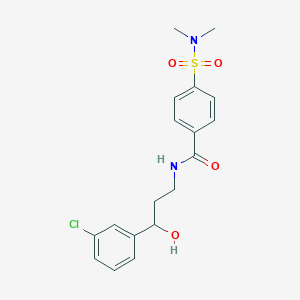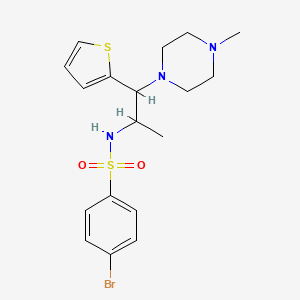![molecular formula C26H22N2O6S B2837047 N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide CAS No. 902278-68-6](/img/structure/B2837047.png)
N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Spatial Orientation in Anion Coordination
The spatial orientations of amide derivatives like N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide are significant in anion coordination. Kalita and Baruah (2010) explored the geometries of similar amides, revealing diverse structural configurations such as tweezer-like, concave, and S-shaped geometries. These configurations impact the self-assembly of molecules and their interactions, facilitating unique channel-like structures (Kalita & Baruah, 2010).
Co-crystal Formation with Aromatic Diols
The ability of amide derivatives to form co-crystals with aromatic diols was investigated by Karmakar, Kalita, and Baruah (2009). They demonstrated that certain amide forms can engage in co-crystallization, leading to structures with unique host-guest interactions and enhanced fluorescence emission. This highlights the potential use of such amides in materials science and molecular engineering (Karmakar, Kalita, & Baruah, 2009).
Theoretical Analysis in Drug Discovery
Fahim and Ismael (2021) conducted a theoretical investigation into the reactivity of N-(phenylsulfonyl)acetamide derivatives, exploring their potential as antimalarial agents and their compatibility with drug targets like COVID-19's main protease. This research signifies the importance of computational studies in understanding the biological activity and drug-likeness of complex amide derivatives (Fahim & Ismael, 2021).
Remote Sulfonylation in Synthetic Chemistry
Xia et al. (2016) developed a method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. Their approach, which focused on environmentally friendly processes using sodium sulfinates, underscores the potential of these amides in developing new synthetic pathways for chemical compounds (Xia et al., 2016).
Structural Aspects in Salt and Inclusion Compounds
Karmakar, Sarma, and Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives, highlighting their capability to form gels and crystalline salts. Their research reveals the diverse physical properties of these compounds, which can be useful in various applications like drug delivery systems (Karmakar, Sarma, & Baruah, 2007).
Mechanism of Action
Properties
IUPAC Name |
2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-2-17-8-10-18(11-9-17)27-25(29)15-28-14-24(35(31,32)19-6-4-3-5-7-19)26(30)20-12-22-23(13-21(20)28)34-16-33-22/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPNHCASQBQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)




![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)




![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)

![2-({4-[(Diisobutylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2836987.png)
